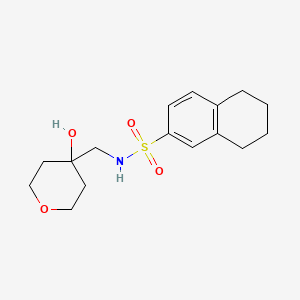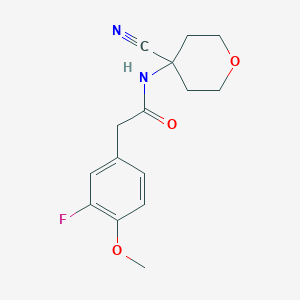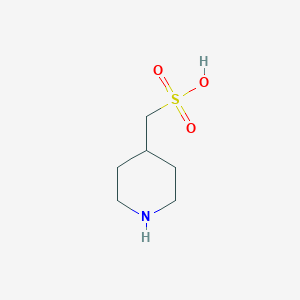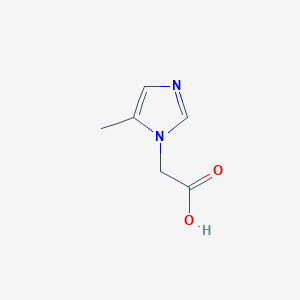![molecular formula C17H14N2O4 B2618471 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide CAS No. 1448072-64-7](/img/structure/B2618471.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide
カタログ番号 B2618471
CAS番号:
1448072-64-7
分子量: 310.309
InChIキー: KVDDRGYSJNETBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many natural products and drugs . The compound also contains an isonicotinamide group, which is a part of the vitamin B3 (niacin) and is known for its biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole group, the introduction of the isonicotinamide group, and the connection of these groups via a but-2-yn-1-yl linker .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and isonicotinamide groups would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzodioxole group might undergo electrophilic aromatic substitution, while the isonicotinamide group could participate in various reactions due to the presence of the amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzodioxole group might increase its stability, while the isonicotinamide group could affect its solubility .科学的研究の応用
Antibacterial and Antimicrobial Applications
- Antimicrobial Evaluation: Derivatives of isonicotinamide, including those related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents (Ramachandran, 2017).
- Antimicrobial Screening: Another study synthesized imidazolidine derivatives of isonicotinamide and evaluated them for their antibacterial, antifungal, and anti-tubercular activities. These compounds showed significant activity against bacterial, fungal, and mycobacterial strains, underscoring the versatility of isonicotinamide derivatives in antimicrobial research (Patel et al., 2017).
Fluorescent Probing and Sensing
- Fluorescent Probe Development: A study focused on the synthesis of a pH fluorescent probe based on naphthalimide and isonicotinic acid hydrazide, designed for monitoring acidic and alkaline pH ranges. This research highlights the application of isonicotinamide derivatives in creating sensitive and selective probes for biological and chemical sensing (Jiao et al., 2019).
Crystal Engineering and Material Science
- Molecular Complexes: Research on the crystalline molecular complexes of isonicotinamide with various compounds, including benzoic acid, has contributed to our understanding of crystal engineering. These studies shed light on how isonicotinamide can be used to explore the intermolecular interactions critical for designing advanced materials with tailored properties (Seaton et al., 2009).
Enzyme Inhibition and Pharmaceutical Research
- Xanthine Oxidase Inhibitors: Derivatives of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide were designed, synthesized, and evaluated as novel xanthine oxidase inhibitors. This research demonstrates the compound's potential in pharmaceutical applications, particularly in designing new treatments for diseases related to xanthine oxidase activity (Zhang et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-17(13-5-8-18-9-6-13)19-7-1-2-10-21-14-3-4-15-16(11-14)23-12-22-15/h3-6,8-9,11H,7,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDDRGYSJNETBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)


![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)


![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride](/img/structure/B2618405.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-2-[[(3R,8S,10S,12S,14S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2618407.png)